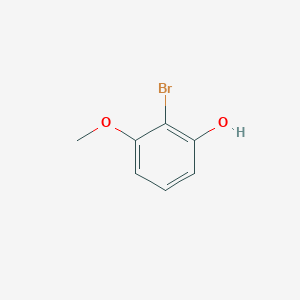

2-Bromo-3-methoxyphenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO2/c1-10-6-4-2-3-5(9)7(6)8/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCFJMEJVRHBPJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20567827 | |

| Record name | 2-Bromo-3-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20567827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135999-16-5 | |

| Record name | 2-Bromo-3-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20567827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 135999-16-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Bromo-3-methoxyphenol chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of the chemical properties, structure, synthesis, and spectral characteristics of 2-Bromo-3-methoxyphenol. This compound serves as a valuable intermediate in the fields of organic synthesis, medicinal chemistry, and materials science.

Core Chemical and Physical Properties

This compound is a solid organic compound with the chemical formula C₇H₇BrO₂.[1] It is characterized by its solubility in organic solvents like ethers and alcohols, while being only slightly soluble in water. It is important to handle this compound with appropriate safety measures, as it is classified as harmful if swallowed.[1][2]

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇BrO₂ | [1] |

| Molecular Weight | 203.03 g/mol | [1][3] |

| CAS Number | 135999-16-5 | [1][2] |

| Appearance | Solid, Colorless crystalline solid | [1] |

| Melting Point | 74-79 °C | [1][4] |

| Boiling Point | 175-180 °C | |

| Density | Approximately 1.6 g/cm³ | |

| Solubility | Soluble in ethers and alcohols; slightly soluble in water |

Chemical Structure and Identifiers

The molecular structure of this compound consists of a phenol ring substituted with a bromine atom at the 2-position and a methoxy group at the 3-position.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [2][3] |

| SMILES String | COc1cccc(O)c1Br | [1][4] |

| InChI | 1S/C7H7BrO2/c1-10-6-4-2-3-5(9)7(6)8/h2-4,9H,1H3 | [1][2][4] |

| InChI Key | GCFJMEJVRHBPJI-UHFFFAOYSA-N | [1][2][4] |

Spectroscopic and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the hydroxyl proton. The aromatic protons will appear as multiplets in the downfield region (typically 6.5-7.5 ppm), with their splitting patterns influenced by the substitution on the ring. The methoxy group protons will present as a sharp singlet at approximately 3.8 ppm. The hydroxyl proton will appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon atoms attached to the oxygen and bromine atoms will be the most deshielded and appear further downfield. The methoxy carbon will have a characteristic signal around 55-60 ppm.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching of the phenolic hydroxyl group. C-H stretching vibrations of the aromatic ring and the methoxy group will appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic ring will be observed in the 1450-1600 cm⁻¹ region. A strong C-O stretching band for the methoxy group is expected around 1000-1300 cm⁻¹.

Mass Spectrometry (MS):

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of a bromine atom, a characteristic isotopic pattern will be observed for the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M⁺+2).

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through the electrophilic bromination of 3-methoxyphenol. Below is a representative experimental protocol.

Materials:

-

3-Methoxyphenol

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3-methoxyphenol (1.0 equivalent) in a suitable solvent such as acetonitrile or dichloromethane.

-

Bromination: Cool the solution in an ice bath. Add N-Bromosuccinimide (1.0-1.1 equivalents) portion-wise to the stirred solution.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent like ethyl acetate or dichloromethane (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford pure this compound.

Applications in Research and Drug Development

This compound is a versatile building block in organic synthesis. The presence of three different functional groups—hydroxyl, methoxy, and bromo—on the aromatic ring allows for a variety of chemical transformations. This makes it a valuable precursor for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and dyes. In drug discovery, methoxyphenol derivatives are explored for their potential biological activities.[5] The bromo- and methoxy- substituents can influence the electronic and steric properties of molecules, which is a key consideration in the design of new drug candidates.

Mandatory Visualizations

Caption: A generalized workflow for the synthesis of this compound.

Safety and Handling

This compound is classified as an acute toxicant (oral, Category 4) and is harmful if swallowed.[1][2] It is essential to handle this chemical in a well-ventilated area, preferably in a fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of accidental contact, rinse the affected area with plenty of water. Store the compound in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

- 1. 2-溴-3-甲氧基苯酚 97% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | C7H7BrO2 | CID 15073622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. This compound 97 GC 135999-16-5 [sigmaaldrich.com]

- 5. NP-MRD: 1H NMR Spectrum (1D, 500 MHz, H2O, predicted) (NP0211095) [np-mrd.org]

An In-depth Technical Guide to 2-Bromo-3-methoxyphenol (CAS: 135999-16-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-3-methoxyphenol, a key chemical intermediate with significant applications in organic synthesis and drug discovery. This document details its physicochemical properties, synthesis protocols, synthetic utility, and role in the development of therapeutic agents.

Core Chemical and Physical Properties

This compound is a substituted phenol characterized by the presence of a bromine atom and a methoxy group on the benzene ring. These functional groups impart specific reactivity and properties to the molecule, making it a versatile building block in medicinal chemistry.

| Property | Value | Source(s) |

| CAS Number | 135999-16-5 | [1][2] |

| Molecular Formula | C₇H₇BrO₂ | [1] |

| Molecular Weight | 203.03 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 74-79 °C | |

| SMILES String | COc1cccc(O)c1Br | |

| InChI Key | GCFJMEJVRHBPJI-UHFFFAOYSA-N | |

| Assay | ≥97% (GC) | |

| Solubility | Soluble in organic solvents like ethers and alcohols; slightly soluble in water. | [3] (for related compound) |

Synthesis of this compound

A common synthetic route to this compound involves the ortho-bromination of a protected 3-methoxyphenol derivative followed by deprotection. The following protocol is based on established literature procedures.[1]

Experimental Protocol: Synthesis from a Protected 3-Methoxyphenol

Materials:

-

Tetrahydropyran-2-yl-3-methoxyphenyl ether

-

n-Butyllithium (1.6 M solution in hexane)

-

1,2-Dibromoethane

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (1N and 5N)

-

Diethyl ether

-

Sodium hydroxide solution (5N)

-

Saturated aqueous sodium chloride (brine)

-

Magnesium sulfate, anhydrous

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

Lithiation: Dissolve tetrahydropyran-2-yl-3-methoxyphenyl ether (1.0 eq) in anhydrous tetrahydrofuran. Add n-butyllithium (1.1 eq) dropwise to the solution over 15 minutes at room temperature. Stir the reaction mixture for 2.5 hours at the same temperature.

-

Bromination: Cool the reaction mixture to 0 °C and add 1,2-dibromoethane (1.1 eq) dropwise. Allow the mixture to warm to room temperature and stir for approximately 14 hours.

-

Deprotection and Workup: Quench the reaction by adding 1N hydrochloric acid and stir for 1 hour. Extract the aqueous phase three times with diethyl ether.

-

Extraction: Combine the organic phases and extract with 5N sodium hydroxide solution.

-

Acidification and Isolation: Cool the combined basic aqueous extracts in an ice bath and acidify to a pH of approximately 1 with 5N hydrochloric acid. Extract the aqueous solution three times with diethyl ether.

-

Purification: Combine the ether extracts, wash with saturated brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the resulting residue by silica gel column chromatography using a gradient of 0% to 10% ethyl acetate in hexane to yield this compound.[1]

References

Physical properties of 2-Bromo-3-methoxyphenol (melting point, solubility)

This technical guide provides a summary of the known physical properties of 2-Bromo-3-methoxyphenol, a chemical compound relevant to researchers, scientists, and professionals in the field of drug development. The information is presented to facilitate easy access and comparison.

Physical Properties

This compound is a solid at room temperature.[1] Its appearance is described as a colorless crystalline solid. The available quantitative data for its key physical properties are summarized in the table below.

| Physical Property | Value | Source |

| Melting Point | 74-79 °C | Sigma-Aldrich[1] |

| 58-62 °C | ChemBK[2] | |

| Solubility | Soluble in organic solvents (e.g., ethers, alcohols) | ChemBK[2] |

| Slightly soluble in water | ChemBK[2] |

Note: Discrepancies in the melting point values exist across different suppliers, which may be attributed to variations in purity or analytical methods.

Experimental Protocols

Logical Workflow for Property Determination

The following diagram illustrates a generalized workflow for the determination of the physical properties of a chemical compound like this compound.

References

Synthesis of 2-Bromo-3-methoxyphenol from 3-methoxyphenol.

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-bromo-3-methoxyphenol from 3-methoxyphenol, a key intermediate in the development of various pharmaceutical compounds. This document provides a comprehensive overview of synthetic strategies, detailed experimental protocols, and quantitative data to support research and development efforts.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the construction of complex molecules with pharmaceutical applications. Its synthesis from the readily available starting material, 3-methoxyphenol, presents a key challenge in controlling the regioselectivity of the bromination reaction. This guide explores two primary approaches to achieve the desired substitution pattern: direct bromination and a protection-based strategy to enhance regioselectivity.

Synthetic Strategies

The primary challenge in the synthesis of this compound from 3-methoxyphenol is the directing effect of the hydroxyl and methoxy groups, which can lead to the formation of multiple isomers. The two main strategies to address this are:

-

Direct Bromination: This approach involves the direct reaction of 3-methoxyphenol with a brominating agent. While straightforward, this method typically yields a mixture of isomers, necessitating careful purification.

-

Protected Bromination: To improve the yield of the desired 2-bromo isomer, the more activating hydroxyl group can be protected prior to bromination. This strategy directs the bromination to the desired position, followed by a deprotection step to yield the final product.

Experimental Protocols

Direct Bromination of 3-Methoxyphenol with N-Bromosuccinimide[1]

This protocol describes a direct bromination method that results in a mixture of this compound and 4-bromo-3-methoxyphenol.

Materials:

-

3-Methoxyphenol

-

N-Bromosuccinimide (NBS)

-

Tetrahydrofuran (THF)

-

Sodium bicarbonate solution

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 3-methoxyphenol (1.0 g, 8.055 mmol) in tetrahydrofuran (30 mL) at room temperature.

-

Add N-bromosuccinimide (1.478 g, 8.055 mmol) in several portions to the solution.

-

Stir the resulting yellow reaction mixture at room temperature for 12 hours.

-

Quench the reaction by adding 5 mL of sodium bicarbonate solution.

-

Extract the product with diethyl ether (2 x 100 mL).

-

Wash the combined organic layers with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude residue by flash chromatography (silica gel, eluting with 10-30% ethyl acetate in hexanes) to separate the isomers.

Synthesis of this compound via Ortho-Lithiation of a Protected Phenol[2]

This method utilizes a protecting group and ortho-directed metalation to achieve high regioselectivity. The starting material is the tetrahydropyranyl (THP) ether of 3-methoxyphenol.

Materials:

-

Tetrahydropyran-2-yl-3-methoxyphenyl ether

-

n-Butyllithium (1.6 M in hexane)

-

Tetrahydrofuran (THF)

-

1,2-Dibromoethane

-

1N Hydrochloric acid

-

Diethyl ether

-

5N Sodium hydroxide solution

-

Saturated aqueous sodium chloride

-

Magnesium sulfate

Procedure:

-

Dissolve tetrahydropyran-2-yl-3-methoxyphenyl ether (10 g, 48.1 mmol) in 100 mL of tetrahydrofuran.

-

Add n-butyllithium (33 mL, 52.8 mmol, 1.6 M in hexane) dropwise over 15 minutes at room temperature.

-

Stir the reaction mixture at room temperature for 2.5 hours.

-

Cool the mixture to 0 °C and add 1,2-dibromoethane (4.6 mL, 53.2 mmol) dropwise.

-

Allow the reaction to stir at room temperature for approximately 14 hours.

-

Dilute the reaction mixture with 50 mL of 1N hydrochloric acid and stir for 1 hour to effect deprotection.

-

Extract the aqueous phase with three 100 mL portions of diethyl ether.

-

Combine the organic phases and extract with 5N sodium hydroxide solution.

-

Combine the basic aqueous extracts, cool in an ice/water bath, and acidify to a pH of approximately 1 with 5N hydrochloric acid.

-

Extract the acidified aqueous phase with three 100 mL portions of diethyl ether.

-

Combine the ether extracts, wash with saturated aqueous sodium chloride, dry over magnesium sulfate, and concentrate under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography (gradient elution with 0-10% ethyl acetate in hexane) to yield this compound.

Data Presentation

Reaction Yields

| Synthesis Method | Product | Yield | Reference |

| Direct Bromination with NBS | This compound | 49% | [1] |

| 4-Bromo-3-methoxyphenol | 24% | [1] | |

| Ortho-Lithiation of Protected Phenol | This compound | 30% | [2] |

Product Characterization

| Property | Value | Reference |

| Molecular Formula | C₇H₇BrO₂ | [3] |

| Molecular Weight | 203.03 g/mol | |

| Appearance | Colorless crystalline solid | [3] |

| Melting Point | 58-62 °C | [3] |

| Assay | 97% (GC) | |

| Elemental Analysis (Calculated) | C, 41.41%; H, 3.48% | [2] |

| Elemental Analysis (Measured) | C, 41.81%; H, 3.46% | [2] |

Experimental Workflows

Figure 1: Comparative workflow of direct versus protected bromination for the synthesis of this compound.

Conclusion

The synthesis of this compound can be achieved through multiple pathways, each with distinct advantages and disadvantages. Direct bromination offers a more straightforward, one-step process but suffers from a lack of regioselectivity, leading to a mixture of products that require careful separation. In contrast, a strategy involving the protection of the phenolic hydroxyl group, followed by directed ortho-lithiation and bromination, provides a more controlled route to the desired 2-bromo isomer, albeit with a greater number of synthetic steps. The choice of synthetic route will ultimately depend on the specific requirements of the research or development project, including scale, purity requirements, and available resources. This guide provides the necessary technical details to enable researchers to make an informed decision and proceed with the synthesis of this important chemical intermediate.

References

Spectroscopic Data for 2-Bromo-3-methoxyphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-Bromo-3-methoxyphenol (C₇H₇BrO₂) is a substituted aromatic compound with potential applications in organic synthesis and drug discovery. Its structural elucidation and characterization are critically dependent on modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While specific data for this compound is elusive, the analysis of its isomers can provide valuable insights into the expected spectral features.

Comparative Spectroscopic Data of Isomers

The following tables summarize the available spectroscopic data for isomers of this compound. This information can be used to predict the expected spectral characteristics of the target compound.

Table 1: ¹H NMR Spectroscopic Data of Bromomethoxyphenol Isomers

| Compound | Solvent | Chemical Shift (δ, ppm), Multiplicity, Coupling Constant (J, Hz), Integration |

| 2-Bromo-4-methoxyphenol | CDCl₃ | 7.01 (d, J=2.88 Hz, 1H), 6.94 (d, J=8.91 Hz, 1H), 6.78 (dd, J=2.91, 2.88 Hz, 1H), 5.23 (s, 1H, OH), 3.75 (s, 3H, OCH₃)[1] |

| 4-Bromo-3-methoxyphenol | CDCl₃ | 7.34 (d, J=8.52 Hz, 1H), 6.60 (d, J=2.85 Hz, 1H), 6.42 (dd, J=2.88, 2.85 Hz, 1H), 5.49 (s, 1H, OH), 3.77 (s, 3H, OCH₃)[1] |

Table 2: ¹³C NMR Spectroscopic Data of Bromomethoxyphenol Isomers

| Compound | Solvent | Chemical Shift (δ, ppm) |

| 2-Bromo-4-methoxyphenol | CDCl₃ | 153.83, 146.53, 116.85, 116.33, 115.35, 109.92, 55.99[1] |

| 4-Bromo-3-methoxyphenol | CDCl₃ | 156.76, 156.13, 133.36, 108.51, 102.27, 100.46, 56.19[1] |

Table 3: Mass Spectrometry Data of Bromomethoxyphenol Isomers

| Compound | Ionization Mode | m/z (Relative Intensity) |

| 2-Bromo-4-methoxyphenol | EI | 204/202 (M⁺, ~1:1), 189/187, 108, 79 |

| 4-Bromo-2-methoxyphenol | EI | 204/202 (M⁺, ~1:1), 187 ([M-CH₃]⁺)[2] |

Note: The presence of bromine results in characteristic isotopic molecular ion peaks (M⁺ and M+2) of approximately equal intensity.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of brominated methoxyphenols.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field instrument.

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher.

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: 2-5 seconds.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a thin film of the sample between two KBr plates or prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk.

-

Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization:

-

Electron Ionization (EI): Typically at 70 eV.

-

Electrospray Ionization (ESI): For less volatile or thermally labile compounds.

-

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Conclusion

While the specific spectroscopic data for this compound remains to be experimentally determined and published, this guide provides a framework for its potential characterization. The comparative data from its isomers offer valuable predictive insights, and the detailed experimental protocols serve as a practical guide for researchers undertaking the synthesis and analysis of this and related compounds. The provided workflow diagram offers a clear visual representation of the logical steps involved in such a scientific investigation.

References

2-Bromo-3-methoxyphenol material safety data sheet (MSDS) information.

An In-depth Technical Guide to the Material Safety Data Sheet (MSDS) for 2-Bromo-3-methoxyphenol

This guide provides a comprehensive overview of the safety, handling, and hazardous properties of this compound, tailored for researchers, scientists, and professionals in drug development. All data is derived from publicly available Material Safety Data Sheets (MSDS) and Safety Data Sheets (SDS).

Chemical Identification and Physical Properties

This compound is an organic compound used as an intermediate in various chemical syntheses.[1] Its fundamental properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₇H₇BrO₂ | [2] |

| Molecular Weight | 203.03 g/mol | [2] |

| CAS Number | 135999-16-5 | [2] |

| Appearance | Solid, Colorless crystalline solid | |

| Melting Point | 58-62 °C / 74-79 °C | |

| Boiling Point | ~175-180 °C | |

| Density | ~1.6 g/cm³ | |

| Solubility | Soluble in ethers and alcohols; slightly soluble in water. | |

| Assay | 97% (GC) |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications are crucial for understanding its potential risks.

| Hazard Classification | GHS Code | Description | Reference |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [2][3] |

| Skin Irritation | H315 | Causes skin irritation | [3] |

| Serious Eye Irritation | H319 | Causes serious eye irritation | [3] |

| Respiratory Irritation | H335 | May cause respiratory irritation | [3] |

GHS Pictograms and Signal Word:

-

Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning[2]

Safe Handling and Storage

Proper handling and storage are essential to minimize exposure and ensure laboratory safety.

| Aspect | Recommendation | Reference |

| Handling | Handle in a well-ventilated place.[3][4] Wear suitable protective clothing, gloves, and eye/face protection.[5] Avoid formation of dust and aerosols.[3] Do not eat, drink, or smoke when using this product.[3][6] | |

| Storage | Store in a dry, cool, and well-ventilated place.[4] Keep the container tightly closed.[4] Store locked up.[5][6] |

First Aid Measures

In case of accidental exposure, immediate and appropriate first aid is critical. The following table outlines the recommended procedures.

| Exposure Route | First Aid Protocol | Reference |

| Inhalation | Move the victim to fresh air.[3][4] If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[3] | |

| Skin Contact | Take off contaminated clothing immediately.[3][4] Wash off with soap and plenty of water.[3] Consult a doctor if irritation persists.[3][7] | |

| Eye Contact | Rinse cautiously with pure water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4][7] Remove contact lenses if present and easy to do.[3] Consult a doctor.[3] | |

| Ingestion | Rinse mouth with water.[3][4] Do NOT induce vomiting.[3] Get medical help.[3] |

Experimental Protocols

Material Safety Data Sheets (MSDS) and Safety Data Sheets (SDS) are summary documents regulated by government agencies like OSHA. They are designed to provide a concise overview of a chemical's hazards and safe handling procedures for end-users. These documents report the results of toxicological and physicochemical testing (e.g., LD50, flash point, irritation studies) but do not include the detailed experimental methodologies or protocols used to generate that data. Such detailed protocols are typically found in the original peer-reviewed scientific literature or in comprehensive toxicological profiles from organizations like the European Chemicals Agency (ECHA).

Visualized Safety Workflows

To better illustrate the logical flow of safety procedures, the following diagrams visualize key processes for handling and emergency response related to this compound.

Caption: A workflow for the safe handling of this compound.

Caption: A logical workflow for first aid response to exposure incidents.

References

- 1. chembk.com [chembk.com]

- 2. This compound | C7H7BrO2 | CID 15073622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemicalbook.com [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. kishida.co.jp [kishida.co.jp]

- 6. chemscene.com [chemscene.com]

- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

An In-depth Technical Guide to the Synthesis of 2-Bromo-3-methoxyphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 2-Bromo-3-methoxyphenol, a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules. The guide details the key starting materials, experimental protocols, and quantitative data to facilitate informed decisions in a research and development setting.

Executive Summary

The synthesis of this compound is most prominently achieved through the direct, regioselective bromination of 3-methoxyphenol. Alternative pathways, including those starting from protected 3-methoxyphenol derivatives, guaiacol, and vanillin, present varied challenges and efficiencies. This guide focuses on the most viable and documented methods, providing detailed experimental procedures and comparative data to assist in the selection of an optimal synthetic strategy.

Starting Materials and Synthetic Strategies

The selection of a starting material for the synthesis of this compound is contingent on factors such as commercial availability, cost, and the desired scale of production. The primary precursor is 3-methoxyphenol, with other potential starting points including its protected derivatives, as well as more structurally distinct molecules like guaiacol and vanillin that require multi-step transformations.

Table 1: Comparison of Synthetic Routes to this compound

| Starting Material | Key Reagents | Reaction Type | Reported Yield (%) | Key Advantages | Key Disadvantages |

| 3-Methoxyphenol | N-Bromosuccinimide (NBS), Tetrahydrofuran (THF) | Electrophilic Aromatic Substitution | 49%[1] | Readily available starting material, straightforward procedure. | Formation of isomeric byproduct (4-Bromo-3-methoxyphenol), requires chromatographic separation.[1] |

| 2H-Pyran, tetrahydro-2-(3-methoxyphenoxy)- | n-Butyllithium, 1,2-Dibromoethane | Directed ortho-Metalation followed by Bromination | 30%[2] | High regioselectivity for the 2-bromo isomer. | Requires protection/deprotection steps, use of pyrophoric reagents.[2] |

| Guaiacol (2-Methoxyphenol) | Acetic anhydride, Bromine, Sodium bicarbonate | Protection, Bromination, Deprotection | Not explicitly reported for this compound | Inexpensive and widely available starting material. | Multi-step synthesis with potential for low overall yield; reported for the synthesis of an isomer.[3] |

| Vanillin | Not fully elaborated | Multi-step transformation | Not reported | Renewable resource, readily available. | Requires significant functional group manipulations (e.g., decarbonylation). |

Experimental Protocols

Synthesis from 3-Methoxyphenol via Electrophilic Bromination

This method relies on the direct bromination of 3-methoxyphenol using N-bromosuccinimide. The methoxy and hydroxyl groups direct the electrophilic substitution to the ortho and para positions.

Experimental Procedure: [1]

-

To a solution of 3-methoxy-phenol (1 g, 8.055 mmol) in tetrahydrofuran (30 mL) at room temperature, add N-bromosuccinimide (1.478 g, 8.055 mmol) in several portions.

-

Stir the resulting yellow reaction mixture at room temperature for 12 hours.

-

Quench the reaction by adding a 5% aqueous sodium bicarbonate solution (5 mL).

-

Extract the product with diethyl ether (2 x 100 mL).

-

Wash the combined organic layers with brine (1 x 20 mL) and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude residue by flash chromatography on silica gel, eluting with a gradient of 10-30% ethyl acetate in hexanes, to yield this compound (reported as 2-bromo-5-methoxy-phenol) (0.801 g, 49%) and 4-bromo-3-methoxyphenol (reported as 4-bromo-5-methoxy-phenol) (0.396 g, 24%).

For enhanced regioselectivity towards the desired ortho-brominated product, a modified procedure using a catalytic amount of p-toluenesulfonic acid (pTsOH) in methanol can be considered. [4][5]

Synthesis from 2H-Pyran, tetrahydro-2-(3-methoxyphenoxy)- via Directed ortho-Metalation

This approach utilizes a protecting group strategy to achieve high regioselectivity through directed ortho-lithiation.

Experimental Procedure: [2]

-

Dissolve 2H-Pyran, tetrahydro-2-(3-methoxyphenoxy)- (10 g, 48.1 mmol) in 100 mL of tetrahydrofuran.

-

Add n-butyllithium (1.6 M in hexane, 33 mL, 52.8 mmol) dropwise over 15 minutes and stir the reaction mixture at room temperature for 2.5 hours.

-

Cool the reaction mixture to 0°C and add 1,2-dibromoethane (4.6 mL, 53.2 mmol) dropwise.

-

Allow the reaction to stir at room temperature for approximately 14 hours.

-

Quench the reaction by adding 50 mL of 1N hydrochloric acid and stir for 1 hour to effect deprotection.

-

Extract the aqueous phase with diethyl ether (3 x 100 mL).

-

Combine the organic phases and extract with 5N sodium hydroxide solution.

-

Cool the combined basic aqueous extracts in an ice/water bath and acidify to a pH of approximately 1 with 5N hydrochloric acid.

-

Extract the acidified aqueous solution with diethyl ether (3 x 100 mL).

-

Combine the ether extracts, wash with saturated aqueous sodium chloride, dry over magnesium sulfate, and concentrate under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography (gradient elution with 0 to 10% ethyl acetate in hexane) to yield this compound (2.91 g, 30%).

Synthetic Pathway Visualizations

The following diagrams illustrate the logical flow of the described synthetic routes.

Caption: Direct Bromination of 3-Methoxyphenol.

Caption: Synthesis via Directed ortho-Metalation.

Discussion of Alternative Starting Materials

Guaiacol (2-Methoxyphenol)

While guaiacol is an inexpensive and readily available starting material, its conversion to this compound is not straightforward. A plausible, yet unoptimized, route would involve a multi-step sequence. For instance, a patented procedure for the synthesis of the isomeric 5-bromo-2-methoxyphenol from guaiacol involves:[3]

-

Protection: Acetylation of the phenolic hydroxyl group with acetic anhydride.

-

Bromination: Reaction with bromine catalyzed by iron powder.

-

Deprotection: Removal of the acetyl group using a sodium bicarbonate solution.

Adapting this strategy to synthesize the desired this compound would require significant modification and optimization.

Vanillin

Vanillin, being a renewable and abundant feedstock, is an attractive starting material from a green chemistry perspective. However, the transformation to this compound necessitates substantial molecular re-engineering. The primary challenge lies in the removal of the aldehyde functional group, which could potentially be achieved through decarbonylation reactions. Following the removal of the aldehyde, a regioselective bromination would be required. While transformations of vanillin to other compounds like vanillyl alcohol and creosol are documented, a direct and efficient pathway to this compound has not been extensively reported in the literature.[6][7]

Conclusion

For the synthesis of this compound, the direct bromination of 3-methoxyphenol offers the most direct and accessible route, despite the formation of an isomeric byproduct that requires purification. For applications demanding high regioselectivity, the use of a protected 3-methoxyphenol derivative in a directed ortho-metalation strategy is a viable, albeit lower-yielding, alternative. The development of synthetic routes from guaiacol and vanillin remains an area for further research and optimization to enhance the overall efficiency and sustainability of this compound production. Researchers and drug development professionals should carefully consider the trade-offs between yield, regioselectivity, cost, and the number of synthetic steps when selecting a starting material and methodology.

References

- 1. Synthesis routes of 4-Bromo-3-methoxyphenol [benchchem.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. CN104693014A - Synthesis method of 5-bromo-2-methoxyphenol - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Reactivity Profile of 2-Bromo-3-methoxyphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of 2-Bromo-3-methoxyphenol, a versatile substituted phenol with significant potential as a building block in organic synthesis. The document details its synthesis, physical and spectroscopic properties, and its expected reactivity in a range of important organic transformations, including electrophilic and nucleophilic substitutions, cross-coupling reactions, oxidation, and reduction. While specific experimental data for this compound is limited in some areas, this guide extrapolates its likely reactivity based on established principles and the behavior of analogous compounds, providing a predictive framework for its synthetic applications. Detailed experimental protocols for key reactions and structured data tables are included to facilitate laboratory use.

Introduction

This compound is a halogenated aromatic compound featuring a hydroxyl and a methoxy group on the benzene ring. This substitution pattern imparts a unique electronic and steric environment, influencing its reactivity and making it a valuable intermediate for the synthesis of more complex molecules, including potential pharmaceutical agents and other functional materials. The presence of the bromine atom provides a handle for various cross-coupling reactions, while the phenol and methoxy groups direct electrophilic substitution and can be chemically modified. This guide aims to serve as a detailed resource for chemists interested in utilizing this compound in their synthetic endeavors.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is presented below. This data is crucial for its identification, purification, and handling in a laboratory setting.

| Property | Value | Reference |

| Molecular Formula | C₇H₇BrO₂ | [1] |

| Molecular Weight | 203.03 g/mol | [1] |

| Appearance | Colorless crystalline solid | [1] |

| Melting Point | 58-62 °C | [1] |

| Boiling Point | 175-180 °C | [1] |

| Solubility | Soluble in ethers and alcohols; slightly soluble in water. | [1] |

| CAS Number | 135999-16-5 | [1] |

Spectroscopic Data:

| Spectroscopy | Data | Reference |

| Mass Spec. | GC-MS data is available, showing characteristic isotopic patterns for a bromine-containing compound. | [1] |

| IR | Vapor phase IR spectra are available. | [1] |

| ¹H NMR | Predicted chemical shifts would show aromatic protons and singlets for the methoxy and hydroxyl groups. | |

| ¹³C NMR | Predicted chemical shifts would show distinct signals for the seven carbon atoms. |

Synthesis of this compound

Several synthetic routes to this compound have been reported. The choice of method depends on the availability of starting materials and the desired scale of the reaction.

Method 1: Bromination of 3-Methoxyphenol

A straightforward approach involves the direct bromination of 3-methoxyphenol.

-

Reaction Scheme:

Figure 1: Synthesis via bromination. -

Experimental Protocol:

-

Dissolve 3-methoxyphenol in a suitable solvent (e.g., a chlorinated solvent or acetic acid).

-

Under acidic conditions, add a brominating agent (e.g., liquid bromine or N-bromosuccinimide) dropwise at a controlled temperature.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work up the reaction by quenching with a reducing agent (e.g., sodium thiosulfate solution) and extracting the product into an organic solvent.

-

Purify the product by column chromatography or recrystallization.[1]

-

Method 2: From 2H-Pyran, tetrahydro-2-(3-methoxyphenoxy)-

A multi-step synthesis starting from a protected 3-methoxyphenol derivative has been described with a reported yield.

-

Experimental Protocol:

-

Dissolve 2H-Pyran, tetrahydro-2-(3-methoxyphenoxy)- (1 equivalent) in anhydrous tetrahydrofuran.

-

Add n-butyllithium (1.1 equivalents) dropwise and stir at room temperature for 2.5 hours.

-

Cool the reaction to 0 °C and add 1,2-dibromoethane (1.1 equivalents) dropwise.

-

Stir at room temperature for approximately 14 hours.

-

Quench the reaction with 1N hydrochloric acid and extract with diethyl ether.

-

Perform a basic extraction with 5N sodium hydroxide, followed by acidification and re-extraction with diethyl ether.

-

Dry the organic layer, concentrate, and purify by silica gel column chromatography to afford this compound.[2]

-

| Starting Material | Reagents | Yield | Reference |

| 2H-Pyran, tetrahydro-2-(3-methoxyphenoxy)- | 1. n-BuLi, THF2. 1,2-dibromoethane | 30% | [2] |

Chemical Reactivity Profile

The reactivity of this compound is governed by the interplay of its three functional groups: the bromine atom, the hydroxyl group, and the methoxy group.

Cross-Coupling Reactions

The carbon-bromine bond is a key site for the formation of new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions. While specific examples for this compound are scarce, its reactivity can be predicted based on general protocols for similar aryl bromides.

a) Suzuki-Miyaura Coupling

-

Description: Formation of a C-C bond with an organoboron reagent.

-

Experimental Protocol (General):

-

To a reaction vessel, add this compound (1 eq.), an arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 eq.).

-

Add a degassed solvent system (e.g., dioxane/water).

-

Heat the mixture (typically 80-100 °C) under an inert atmosphere until the reaction is complete (monitored by TLC or GC-MS).

-

Perform an aqueous workup and extract the product with an organic solvent.

-

Purify by column chromatography.

-

b) Buchwald-Hartwig Amination

-

Description: Formation of a C-N bond with an amine.

-

Experimental Protocol (General):

-

In a glovebox or under an inert atmosphere, combine this compound (1 eq.), the desired amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., NaOtBu, 1.5 eq.).

-

Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

-

Heat the reaction mixture (typically 80-110 °C) until completion.

-

After cooling, quench the reaction and perform an aqueous workup.

-

Purify the resulting arylamine by column chromatography.[3]

-

c) Heck Reaction

-

Description: Formation of a C-C bond with an alkene.

-

Experimental Protocol (General):

-

Combine this compound (1 eq.), the alkene (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., PPh₃, 4-10 mol%), and a base (e.g., Et₃N, 2-3 eq.) in a suitable solvent (e.g., DMF or acetonitrile).

-

Heat the reaction mixture (typically 80-140 °C) under an inert atmosphere.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction, perform a workup, and purify the product.

-

d) Sonogashira Coupling

-

Description: Formation of a C-C bond with a terminal alkyne.

-

Experimental Protocol (General):

-

To a solution of this compound (1 eq.) and a terminal alkyne (1.2 eq.) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-5 mol%), and a base (e.g., Et₃N or diisopropylamine).

-

Stir the reaction at room temperature or with gentle heating until completion.

-

Perform a standard aqueous workup and purify the product by chromatography.

-

| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Biaryl |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃/XPhos, NaOtBu | Arylamine |

| Heck | Alkene | Pd(OAc)₂/PPh₃, Et₃N | Substituted Alkene |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄/CuI, Et₃N | Alkynylarene |

Electrophilic Aromatic Substitution

The hydroxyl and methoxy groups are ortho-, para-directing and activating, while the bromo group is ortho-, para-directing and deactivating. The positions ortho and para to the strongly activating hydroxyl group (positions 4 and 6) and the methoxy group (position 4) are the most likely sites for electrophilic attack.

a) Nitration

-

Description: Introduction of a nitro group (-NO₂) onto the aromatic ring.

-

Experimental Protocol (General):

-

Dissolve this compound in a suitable solvent (e.g., acetic acid or a chlorinated solvent).

-

Cool the solution in an ice bath.

-

Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise.

-

Stir the reaction at low temperature until completion.

-

Carefully pour the reaction mixture onto ice and collect the precipitated product by filtration.

-

Purify by recrystallization or column chromatography.

-

b) Halogenation

-

Description: Introduction of an additional halogen atom onto the aromatic ring.

-

Experimental Protocol (General):

-

Dissolve this compound in a non-polar solvent (e.g., CCl₄ or CS₂).

-

Add a Lewis acid catalyst (e.g., FeBr₃ for bromination).

-

Add the halogen (e.g., Br₂) dropwise and stir at room temperature.

-

Monitor the reaction and, upon completion, quench with a suitable reagent and perform an aqueous workup.

-

Purify the product.

-

c) Friedel-Crafts Acylation

-

Description: Introduction of an acyl group (-COR) onto the aromatic ring. Direct acylation can be challenging due to competing O-acylation of the phenol. A common strategy involves a Fries rearrangement of the O-acylated product.

-

Experimental Protocol (General - via Fries Rearrangement):

-

O-Acylation: React this compound with an acyl chloride or anhydride in the presence of a base (e.g., pyridine or triethylamine) to form the corresponding ester.

-

Fries Rearrangement: Treat the isolated ester with a Lewis acid (e.g., AlCl₃) at elevated temperatures to induce rearrangement of the acyl group to the aromatic ring, primarily at the ortho and para positions relative to the hydroxyl group.

-

Work up the reaction by carefully quenching with acid and extract the product.

-

Purify the resulting hydroxyketone.[3]

-

Reactions of the Hydroxyl and Methoxy Groups

The hydroxyl and methoxy groups can also undergo various transformations.

-

O-Alkylation/O-Acylation: The phenolic hydroxyl group can be readily alkylated or acylated under basic conditions using alkyl halides or acyl halides, respectively.

-

Demethylation: The methoxy group can be cleaved to a hydroxyl group using strong acids like HBr or Lewis acids such as BBr₃.

Oxidation and Reduction

-

Oxidation: Phenols are susceptible to oxidation. Depending on the oxidant and reaction conditions, this compound could potentially be oxidized to quinone-type structures. Mild oxidizing agents would be required to avoid over-oxidation and degradation of the aromatic ring.

-

Reduction (Debromination): The bromine atom can be removed (hydrodebromination) via catalytic hydrogenation (e.g., H₂, Pd/C) or by using reducing agents like tributyltin hydride.

Potential Applications in Drug Development and Signaling Pathways

While there is no direct evidence of this compound being involved in specific signaling pathways, many bromophenol derivatives isolated from marine sources exhibit a wide range of biological activities, including anticancer, antioxidant, and enzyme inhibitory effects.[2] These activities are often attributed to their ability to modulate cellular signaling pathways. For instance, some bromophenols have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of the Bcl-2 family of proteins.

The synthetic versatility of this compound makes it an attractive starting material for the synthesis of libraries of novel bromophenol derivatives. These derivatives could be screened for their biological activities and their effects on various signaling pathways, potentially leading to the discovery of new therapeutic agents.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its reactivity is characterized by the presence of a bromine atom amenable to a wide range of cross-coupling reactions and activating hydroxyl and methoxy groups that direct electrophilic substitution. While specific, quantitative reactivity data for this compound is not always available, its chemical behavior can be reliably predicted based on the well-established reactivity of analogous substituted phenols. This guide provides a foundation for researchers to explore the synthetic potential of this compound in the development of new molecules with potential applications in medicinal chemistry and materials science. Further research into the specific reaction kinetics and yields for this substrate would be a valuable addition to the chemical literature.

References

IUPAC name and synonyms for 2-Bromo-3-methoxyphenol.

An In-depth Technical Guide to 2-Bromo-3-methoxyphenol

Nomenclature

The compound with the chemical structure C₇H₇BrO₂ is systematically named in accordance with IUPAC nomenclature.

IUPAC Name: this compound[1]

Synonyms:

-

Phenol, 2-bromo-3-methoxy-[2]

-

NSC95791[3]

-

6-bromo-5-chlorovanillin[3]

-

2-bromo-3-chloro-4-hydroxy-5-methoxy-benzaldehyde[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Source |

| Molecular Formula | C₇H₇BrO₂ | [1][2] |

| Molecular Weight | 203.03 g/mol | [1][2] |

| Appearance | Colorless crystalline solid | [2] |

| Melting Point | 58-62 °C | [2] |

| Boiling Point | 175-180 °C | [2] |

| Density | ~1.6 g/cm³ | [2] |

| Solubility | Soluble in ethers and alcohols; slightly soluble in water. | [2] |

| InChI | InChI=1S/C7H7BrO2/c1-10-6-4-2-3-5(9)7(6)8/h2-4,9H,1H3 | [1] |

| SMILES | COC1=CC=CC(=C1Br)O | [1] |

Experimental Protocols: Synthesis

The synthesis of this compound can be achieved through the bromination of 3-methoxyphenol. A representative synthetic protocol is detailed below.

Reaction: Bromination of 3-methoxyphenol.[2]

Procedure:

-

Reaction Setup: 3-methoxyphenol is reacted with bromine under acidic conditions.[2]

-

Alternative: An alternative route involves the iodination of 3-methoxyphenol on the benzene ring, followed by a bromine substitution reaction.[2]

A more detailed, multi-step synthesis starting from 2H-Pyran, tetrahydro-2-(3-methoxyphenoxy)- has also been described:

Starting Material: Tetrahydropyran-2-yl-3-methoxyphenyl ether (10 g, 48.1 mmol) is dissolved in 100 mL of tetrahydrofuran.[4]

Step 1: Lithiation

-

n-Butyllithium (1.6 M in hexane, 33 mL, 52.8 mmol) is added dropwise to the solution over 15 minutes.[4]

-

The reaction mixture is stirred at room temperature for 2.5 hours.[4]

Step 2: Bromination

-

The mixture is cooled to 0 °C.[4]

-

1,2-dibromoethane (4.6 mL, 53.2 mmol) is added dropwise.[4]

-

The reaction is stirred at room temperature for approximately 14 hours.[4]

Step 3: Work-up and Extraction

-

The reaction is quenched by diluting with 50 mL of 1N hydrochloric acid and stirred for 1 hour.[4]

-

The aqueous phase is extracted three times with 100 mL portions of diethyl ether.[4]

-

The combined organic phases are then extracted with 5N sodium hydroxide solution.[4]

Step 4: Isolation and Purification

-

The basic aqueous extracts are combined and cooled in an ice/water bath.[4]

-

The pH is adjusted to approximately 1 with 5N hydrochloric acid.[4]

-

The aqueous solution is extracted three times with 100 mL portions of diethyl ether.[4]

-

The combined ether extracts are washed with saturated aqueous sodium chloride, dried over magnesium sulfate, and concentrated under reduced pressure.[4]

-

The resulting residue is purified by silica gel column chromatography using a gradient elution with hexane containing 0 to 10% ethyl acetate.[4]

-

Fractions containing the desired product are combined and concentrated to yield this compound.[4]

Visualization of Synthetic Workflow

The following diagram illustrates the key stages in the synthesis and purification of this compound from Tetrahydropyran-2-yl-3-methoxyphenyl ether.

Caption: Synthetic workflow for this compound.

Safety and Handling

This compound is classified as harmful if swallowed.[1] Appropriate personal protective equipment, including gloves and safety goggles, should be worn when handling this compound to avoid skin and eye contact.[2] Work should be conducted in a well-ventilated area to prevent inhalation of dust or vapors.[2] The compound should be stored in a cool, dry place away from sources of ignition and oxidizing agents.[2]

Applications in Research and Development

This compound serves as a valuable intermediate in organic synthesis.[2] Its functional groups—hydroxyl, methoxy, and bromo—on the aromatic ring allow for a variety of chemical transformations, making it a useful building block for the synthesis of more complex molecules. Potential applications include the preparation of pharmaceuticals, agrochemicals, dyes, and pigments.[2]

References

A Technical Guide to Unlocking the Research Potential of 2-Bromo-3-methoxyphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-3-methoxyphenol is a halogenated phenolic compound that serves as a versatile and valuable building block in modern organic synthesis. Its unique substitution pattern, featuring bromine, hydroxyl, and methoxy functional groups on an aromatic ring, offers a rich scaffold for the development of novel bioactive molecules. This technical guide provides an in-depth exploration of the potential research areas involving this compound, with a primary focus on its application in the synthesis of carbazole derivatives, a class of compounds renowned for their diverse pharmacological activities. This document summarizes key chemical and physical properties, outlines detailed experimental protocols for synthesis and biological evaluation, and presents quantitative data on the biological activities of downstream compounds. Furthermore, it visualizes critical synthetic pathways and biological signaling cascades to facilitate a deeper understanding of the research landscape surrounding this promising chemical entity.

Introduction: The Versatility of this compound

This compound is a synthetic organic compound that has garnered interest as a key intermediate in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and specialty dyes and pigments.[1] The strategic placement of its functional groups allows for selective chemical modifications, making it an ideal starting material for constructing intricate molecular architectures. The presence of a bromine atom facilitates various cross-coupling reactions, while the phenolic hydroxyl and methoxy groups can be manipulated to modulate the physicochemical properties of the resulting derivatives, such as solubility, lipophilicity, and electronic characteristics. These features are critical in the design of new therapeutic agents. While direct biological studies on this compound are limited, its structural motifs are present in numerous bioactive natural products and synthetic compounds, suggesting a vast and underexplored potential for this molecule in drug discovery and development.

Chemical and Physical Properties

A comprehensive understanding of the chemical and physical properties of this compound is fundamental for its effective use in research and synthesis. The following table summarizes its key characteristics.

| Property | Value | Reference |

| Chemical Name | This compound | [2] |

| CAS Number | 135999-16-5 | [2][3] |

| Molecular Formula | C₇H₇BrO₂ | [2] |

| Molecular Weight | 203.03 g/mol | [2] |

| Appearance | Colorless crystalline solid | [1] |

| Melting Point | 74-79 °C | [3] |

| Boiling Point | ~246.5 °C (Predicted) | [3] |

| Solubility | Soluble in ethers and alcohols; slightly soluble in water | [1] |

| Density | ~1.585 g/cm³ (Predicted) | [3] |

| SMILES | COc1cccc(O)c1Br | |

| InChI | 1S/C7H7BrO2/c1-10-6-4-2-3-5(9)7(6)8/h2-4,9H,1H3 |

Spectroscopic Data:

| Spectrum Type | Key Peaks/Shifts |

| GC-MS | Available data confirms the molecular weight and fragmentation pattern. |

| IR | Expected peaks for O-H, C-O, and C-Br stretching, and aromatic C-H bending. |

Synthetic Pathways and Methodologies

This compound is a valuable precursor for the synthesis of a variety of complex organic molecules. One of the most promising research avenues is its use in the construction of substituted carbazoles, a class of nitrogen-containing heterocycles with a wide range of biological activities.

Synthesis of this compound

A common synthetic route to this compound involves the selective bromination of 3-methoxyphenol or its protected derivatives.

Experimental Protocol: Synthesis of this compound

This protocol describes a method for the synthesis of this compound starting from a protected 3-methoxyphenol derivative.

Materials:

-

Tetrahydropyran-2-yl-3-methoxyphenyl ether

-

n-Butyllithium (1.6 M in hexane)

-

1,2-Dibromoethane

-

Tetrahydrofuran (THF), anhydrous

-

1N Hydrochloric acid

-

5N Sodium hydroxide

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Magnesium sulfate, anhydrous

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

Dissolve tetrahydropyran-2-yl-3-methoxyphenyl ether (1.0 eq) in anhydrous THF.

-

Cool the solution to 0 °C and add n-butyllithium (1.1 eq) dropwise over 15 minutes.

-

Allow the reaction mixture to stir at room temperature for 2.5 hours.

-

Cool the mixture back to 0 °C and add 1,2-dibromoethane (1.1 eq) dropwise.

-

Let the reaction proceed at room temperature for approximately 14 hours.

-

Quench the reaction by adding 1N hydrochloric acid and stir for 1 hour to deprotect the phenol.

-

Extract the aqueous phase with diethyl ether (3x).

-

Combine the organic layers and extract with 5N sodium hydroxide.

-

Cool the combined basic aqueous extracts in an ice bath and acidify to pH ~1 with 5N hydrochloric acid.

-

Extract the acidified aqueous layer with diethyl ether (3x).

-

Combine the final ether extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography using a gradient of 0-10% ethyl acetate in hexane to yield this compound.[4]

Synthesis of Substituted Carbazoles

This compound can be utilized in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or Suzuki coupling followed by a cyclization step, to form the carbazole core. The following diagram illustrates a generalized workflow for the synthesis of substituted carbazoles.

Potential Research Areas and Biological Activities of Derivatives

While this compound itself is primarily a synthetic intermediate, its derivatives, particularly substituted carbazoles, have shown significant potential in several therapeutic areas.

Anticancer Activity

Carbazole derivatives have been extensively investigated for their anticancer properties. They can exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival.

Quantitative Data: Anticancer Activity of Carbazole Derivatives

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| N-substituted pyrrolocarbazoles | PA1 (ovarian carcinoma) | 8-20 | [5] |

| N-substituted pyrrolocarbazoles | PC3 (prostatic carcinoma) | 8-20 | [5] |

| N-substituted pyrrolocarbazoles | DU145 (prostatic carcinoma) | 8-20 | [5] |

| Oxadiazole-containing carbazoles | HepG2 (liver cancer) | 7.68 | [6] |

| Oxadiazole-containing carbazoles | HeLa (cervical cancer) | 10.09 | [6] |

| Oxadiazole-containing carbazoles | MCF7 (breast cancer) | 6.44 | [6] |

Signaling Pathways in Cancer

Many carbazole derivatives exert their anticancer effects by modulating critical signaling pathways such as the PI3K/Akt and NF-κB pathways, which are often dysregulated in cancer.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Carbazole derivatives have demonstrated promising activity against a range of bacteria and fungi.

Quantitative Data: Antimicrobial Activity of Carbazole Derivatives

| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |

| N-substituted carbazoles with 1,2,4-triazole | Candida albicans | 2-4 | |

| N-substituted carbazoles with imidazole | Staphylococcus aureus | 1-8 | |

| N-substituted carbazoles with imidazole | Bacillus subtilis | 1-8 | |

| N-substituted carbazoles with imidazole | Escherichia coli | 1-8 | |

| Dihydrotriazine-containing carbazoles | Various bacteria and fungi | 0.5-2 | [7] |

Neuroprotective Activity

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss. Certain carbazole derivatives have shown potential as neuroprotective agents, primarily through their antioxidant properties and ability to modulate signaling pathways involved in neuronal survival.[8][9]

Signaling Pathways in Neuroinflammation

Chronic inflammation is a key contributor to neurodegeneration. Phenolic compounds, including those that can be derived from this compound, can modulate inflammatory pathways like NF-κB and MAPK.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel derivatives synthesized from this compound, standardized and reproducible biological assays are essential.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol: MTT Assay for Anticancer Activity

Materials:

-

Human cancer cell lines (e.g., MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[10]

-

Treat the cells with various concentrations of the test compounds for 48-72 hours. Include a vehicle control (DMSO).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]

-

Remove the medium and add 150-200 µL of solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Antioxidant Activity: DPPH and ABTS Assays

These assays are commonly used to evaluate the radical scavenging capacity of compounds.

Protocol: DPPH Radical Scavenging Assay

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)

-

Test compounds

-

Standard antioxidant (e.g., ascorbic acid or Trolox)

-

Methanol

-

96-well microplate or spectrophotometer

Procedure:

-

Prepare serial dilutions of the test compounds and the standard antioxidant in methanol.

-

Add a specific volume of the sample or standard to the DPPH solution.

-

Incubate the mixture in the dark at room temperature for 30 minutes.[11]

-

Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.

Conclusion and Future Directions

This compound is a highly promising and versatile building block for the synthesis of novel bioactive compounds. Its utility as a precursor for substituted carbazoles opens up extensive research avenues in the fields of oncology, infectious diseases, and neuropharmacology. The data and protocols presented in this guide are intended to serve as a comprehensive resource for researchers to explore and expand upon the therapeutic potential of derivatives originating from this valuable starting material. Future research should focus on the synthesis and biological evaluation of a broader range of derivatives, elucidation of their precise mechanisms of action, and in vivo studies to validate their therapeutic efficacy. The continued exploration of this compound and its derivatives holds significant promise for the discovery of next-generation therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C7H7BrO2 | CID 15073622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. This compound CAS#: 135999-16-5 [m.chemicalbook.com]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 9. Discovery of novel N-substituted carbazoles as neuroprotective agents with potent anti-oxidative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. 2.5. Determination of DPPH• Radical and ABT•+ Radical Cation Scavenging Activities [bio-protocol.org]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Bromo-3-methoxyphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds. This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical and materials science industries, due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids and their derivatives.

This document provides detailed application notes and a generalized protocol for the Suzuki-Miyaura coupling of 2-Bromo-3-methoxyphenol with various arylboronic acids. The resulting 2-aryl-3-methoxyphenol products are valuable intermediates in the synthesis of complex molecular architectures, including biologically active compounds and functional materials. The presence of both a hydroxyl and a methoxy group on the phenolic ring offers multiple points for further functionalization, making this compound a versatile building block.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key elementary steps involving a palladium catalyst, typically in the Pd(0) oxidation state at the start of the cycle.

-

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organoboron reagent (arylboronic acid) forms a boronate salt, which then transfers its organic group to the palladium(II) complex, displacing the bromide.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Data Presentation: Representative Reaction Conditions

The successful Suzuki-Miyaura coupling of this compound is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes typical reaction conditions that can serve as a starting point for optimization. These conditions are based on established protocols for structurally similar aryl bromides.

| Catalyst (mol%) | Ligand (mol%) | Base (Equivalents) | Solvent System | Temperature (°C) | Time (h) | Typical Yield |

| Pd(PPh₃)₄ (2-5) | - | K₂CO₃ (2) | Toluene/H₂O (4:1) | 90-100 | 12-24 | Good to Excellent |

| Pd(OAc)₂ (1-3) | PPh₃ (2-6) | Na₂CO₃ (2) | DME/H₂O (4:1) | 80-90 | 12-18 | Good to Excellent |

| PdCl₂(dppf) (2-3) | - | Cs₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 8-16 | Excellent |

| Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ (3) | Toluene | 100-110 | 4-12 | Excellent |

Experimental Protocols

This section provides a detailed, generalized protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This protocol is intended as a starting point and may require optimization for specific substrates and desired outcomes.

Materials

-

This compound (1.0 equivalent)

-

Arylboronic acid (1.2-1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, 2-3 equivalents)

-

Degassed solvent (e.g., Toluene/Water 4:1, Dioxane/Water 4:1)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

-

Round-bottom flask or Schlenk tube

-

Condenser

-

Magnetic stirrer and stir bar

-

Inert gas supply (Argon or Nitrogen)

-

Standard glassware for workup and purification

Procedure

-

Reaction Setup: In a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), and the palladium catalyst.

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

-

Solvent Addition: Add the degassed solvent mixture via syringe.

-

Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography.

Mandatory Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Application Notes and Protocols: The Utility of 2-Bromo-3-methoxyphenol in the Synthesis of Pharmaceutical Intermediates for Epigenetic Modulators

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-Bromo-3-methoxyphenol as a key starting material in the preparation of advanced pharmaceutical intermediates. Specifically, this document details its application in the synthesis of precursors for potent and selective Lysine-Specific Demethylase 1 (LSD1) inhibitors, a promising class of therapeutic agents for the treatment of various cancers.

Introduction: this compound as a Versatile Building Block